Cas no 15301-48-1 (Bezitramide)

Bezitramide structure
Product Name:Bezitramide
CAS No:15301-48-1
Molecular Formula:C31H32N4O2
Molecular Weight:492.61138
CID:145453
PubChem ID:61791
Bezitramide Properties
Names and Identifiers
-
- 1-Piperidinebutanenitrile,4-[2,3-dihydro-2-oxo-3-(1-oxopropyl)-1H-benzimidazol-1-yl]-a,a-diphenyl-
- benzitramide
- Bezitramide
- Burgodin
- DTXSID90165197
- BEZITRAMIDE [MI]
- 3KXW0Y310I
- SCHEMBL25733
- N02AC05
- BEZITRAMIDE [INN]
- Bezitramidum [INN-Latin]
- CHEBI:135794
- 2H-Benzimidazol-2-one, 1-[1-(3-cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-3-(1-oxopropyl)-
- 4-[4-(2-Oxo-3-propionyl-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-2,2-diphenylbutanenitrile #
- 1-(1-(3-Cyano-3,3-diphenylpropyl)-4-piperidyl)-3-propionyl-2-benzimidazolinone
- R 4845
- Bezitramide [INN:BAN:DCF]
- BEZITRAMIDE [MART.]
- 15301-48-1
- 2-Benzimidazolinone, 1-(1-(3-cyano-3,3-diphenylpropyl)-4-piperidyl)-3-propionyl-
- FLKWNFFCSSJANB-UHFFFAOYSA-N
- BRN 0905485
- 4-[4-(2-oxo-3-propanoylbenzimidazol-1-yl)piperidin-1-yl]-2,2-diphenylbutanenitrile
- Bezitramidum
- 1-(3-Cyano-3,3-diphenylpropyl)-4-(2-oxo-3-propionyl-1-benzimidazolinyl)piperidine
- Burgodin (TN)
- DB01459
- UNII-3KXW0Y310I
- D07289
- R-4845
- Bezitramida
- Bezitramida [INN-Spanish]
- Q794409
- 1-[1-(3-Cyano-3,3-diphenylpropyl)-4-piperidinyl]-1,3-dihydro-3-(1-oxopropyl)-2H-benzimidazol-2-one
- CHEMBL2104149
- DEA No. 9800
- 5-24-02-00382 (Beilstein Handbook Reference)
- Bezitramide (INN)
- IDS-NB-007
- EINECS 239-335-4
- NS00024983
- BEZITRAMIDE [WHO-DD]
-
- InChIKey: FLKWNFFCSSJANB-UHFFFAOYSA-N
- Inchi: InChI=1S/C31H32N4O2/c1-2-29(36)35-28-16-10-9-15-27(28)34(30(35)37)26-17-20-33(21-18-26)22-19-31(23-32,24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-16,26H,2,17-22H2,1H3
- SMILES: CCC(N1C(=O)N(C2CCN(CCC(C3C=CC=CC=3)(C#N)C3C=CC=CC=3)CC2)C2=CC=CC=C12)=O
Computed Properties
- Exact Mass: 492.25300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 7
- Monoisotopic Mass: 492.25252628g/mol
- Heavy Atom Count: 37
- Complexity: 827
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 5
- Tautomer Count: nothing
- Surface Charge: 0
- Topological Polar Surface Area: 67.6Ų
Experimental Properties
- LogP: 5.32798
- PSA: 71.03000
Bezitramide Related Literature
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
-
Lode Debrabandere,M. Van Boven,P. Daenens Analyst 1993 118 137
-
G?ran Schill,John H. Knox,Richard Gill,Anthony C. Moffat,H. H. van Rooij,E. Tomlinson,M. J. Stewart,Y. Y. Z. Farid,I. D. Watson Anal. Proc. 1982 19 163
-
Juliane Glüge,Kristopher McNeill,Martin Scheringer Environ. Sci.: Adv. 2023 2 612
15301-48-1 (Bezitramide) Related Products
- 93-15-2(Methyl Eugenol)
- 2564-83-2(Tempo)
- 3796-24-5(4-(Trifluoromethyl)pyridine)
- 2457-76-3(4-Amino-2-chlorobenzoic acid)
- 443-73-2(5-Fluoroindole-3-acetic acid)
- 533-96-0(Trisodium hydrogendicarbonate dihydrate)
- 2882-15-7(2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid)
- 4083-64-1(p-Toluenesulfonyl isocyanate)
- 118-71-8(Maltol)
- 569-61-9(Pararosaniline hydrochloride)